9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
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Overview
Description
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a heterocyclic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals. This compound is characterized by a fused tricyclic structure with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core. Subsequent methylation and carboxylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydrocarbazole to carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications .
Scientific Research Applications
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the carbazole core .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: Lacks the methyl and carboxylic acid groups, making it less versatile in certain reactions.
9-Methyl-9H-carbazole: Similar structure but without the tetrahydro and carboxylic acid functionalities.
1,2,3,4-Tetrahydrocarbazole: Another related compound with different substitution patterns
Uniqueness
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to its specific substitution pattern, which provides distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further functionalization, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
26072-28-6 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
9-methyl-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-5,9H,6-8H2,1H3,(H,16,17) |
InChI Key |
JTUIJVXWFCRHTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC(CC2)C(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
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